Isopilocarpic Acid Sodium Salt
Description
Historical Context and Discovery
The historical foundation of this compound traces back to the discovery and isolation of pilocarpine in 1874 by Hardy and Gerrard. This milestone marked the beginning of extensive research into pilocarpine alkaloids and their derivatives, leading to more than a century of therapeutic applications in treating glaucoma and other ocular conditions. The identification of isopilocarpic acid as a significant degradation product and impurity of pilocarpine emerged through systematic analytical studies aimed at understanding the stability and chemical behavior of pilocarpine formulations.
Research conducted in the late 20th century revealed that pilocarpine undergoes epimerization under various conditions, converting from its active pilocarpine form to the inactive isopilocarpine form. This epimerization process leads to the formation of isopilocarpic acid through subsequent hydrolysis reactions. The development of this compound as a standardized compound became necessary for pharmaceutical quality control purposes, particularly as regulatory agencies began requiring comprehensive impurity profiling for drug substances.
The compound has gained particular importance in recent decades as pharmaceutical manufacturing standards have become more stringent. The European Pharmacopoeia designation of this compound as "Pilocarpine Hydrochloride European Pharmacopoeia Impurity C" reflects its critical role in analytical testing protocols. This designation underscores the compound's significance in ensuring the quality and safety of pilocarpine-containing pharmaceutical products.
Nomenclature and Structural Identification
This compound exhibits complex nomenclature reflecting its multiple roles in pharmaceutical and analytical chemistry. The compound is systematically known by several chemical names and identifiers that reflect its structural characteristics and regulatory designations.
Chemical Nomenclature Data:
The compound possesses multiple synonymous designations that reflect its various applications and regulatory classifications. These include Pilocarpine European Pharmacopoeia Impurity C, Pilocarpine Hydrochloride European Pharmacopoeia Impurity C, sodium isopilocarpate, and Isopilocarpinate Sodium Salt. The European Community number 642-029-7 provides additional regulatory identification for this substance.
Structural Identification Parameters:
| Structural Parameter | Value | Reference |
|---|---|---|
| Simplified Molecular Input Line Entry System | CCC@@HC(=O)[O-].[Na+] | |
| International Chemical Identifier | InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10-;/m0./s1 | |
| International Chemical Identifier Key | YGXGGGNCVNXKBE-GNAZCLTHSA-M | |
| Exact Mass | 248.11368669 Daltons |
The structural characteristics reveal a sodium salt formation where the carboxylate group of isopilocarpic acid forms an ionic bond with sodium. The stereochemistry indicates specific (2R,3R) configuration, distinguishing it from other stereoisomers within the pilocarpine family. The presence of the imidazole ring system and the hydroxymethyl group are key structural features that contribute to the compound's chemical behavior and analytical properties.
Significance in Chemical and Pharmaceutical Research
This compound occupies a prominent position in pharmaceutical research and analytical chemistry due to its multifaceted applications in drug development and quality control processes. The compound serves as an essential reference standard for analytical method development, method validation, and quality controlled applications in Abbreviated New Drug Applications.
The primary significance of this compound lies in its role as a pharmacopeial impurity standard. Regulatory agencies require comprehensive impurity profiling for pharmaceutical products, making this compound indispensable for ensuring compliance with international pharmaceutical standards. The compound enables pharmaceutical manufacturers to develop robust analytical methods capable of detecting and quantifying impurities at very low concentrations, typically in the parts per million range.
Research Applications Data:
Recent research has demonstrated the compound's utility in advanced analytical techniques including tandem mass spectrometry for biological sample analysis. Studies have shown that the method allows determination of low nanogram per milliliter concentrations in plasma and undiluted urine, enabling investigation of metabolic fate and elimination pathways. This capability has proven valuable for pharmacokinetic studies and understanding the metabolic behavior of pilocarpine-related compounds.
The compound also plays a crucial role in stability testing protocols. Research has shown that this compound formation occurs through thermal degradation processes, making it an important marker for assessing the thermal stability of pilocarpine formulations. These studies have revealed that epimerization occurs before melting point temperatures are reached, providing critical information for pharmaceutical formulation development and storage condition recommendations.
Relationship to Pilocarpine Alkaloids
The relationship between this compound and the broader pilocarpine alkaloid family represents a complex network of chemical transformations and structural similarities that have significant implications for pharmaceutical science. Isopilocarpic acid serves as the parent compound for the sodium salt, and both are intimately connected to the pilocarpine alkaloid system through well-established chemical pathways.
Pilocarpine, originally isolated from plants of the Pilocarpus genus, serves as the primary alkaloid from which isopilocarpic acid derivatives originate. The transformation pathway involves epimerization at specific chiral centers, converting the pharmacologically active pilocarpine (2S,3R configuration) to the inactive isopilocarpine (2R,3R configuration). Subsequent hydrolysis of the lactone ring in isopilocarpine leads to the formation of isopilocarpic acid, which can then be converted to its sodium salt form.
Pilocarpine Alkaloid Family Relationships:
The formation of isopilocarpic acid occurs through multiple pathways depending on reaction conditions. Research has demonstrated that thermal treatment of pilocarpine hydrochloride leads to both epimerization and subsequent hydrolysis reactions. Studies using differential scanning calorimetry have shown that epimerization occurs before melting temperatures are reached, indicating that even moderate heating can trigger these chemical transformations.
The structural relationship between these compounds involves specific stereochemical changes at the C-2 position of the butanoic acid chain. While pilocarpine maintains the (2S,3R) configuration that confers muscarinic receptor activity, isopilocarpic acid possesses the (2R,3R) configuration that eliminates biological activity. This stereochemical difference has profound implications for pharmaceutical quality control, as the presence of isopilocarpic acid represents a loss of therapeutic potency in pilocarpine formulations.
Recent research has explored the chemical stability relationships within this alkaloid family. Liquid chromatography-mass spectrometry studies have revealed that pilocarpine solutions can undergo conversion to isopilocarpine and subsequent hydrolysis to form both pilocarpic acid and isopilocarpic acid under various conditions. The identification of these transformation products has led to the development of comprehensive analytical methods capable of simultaneously determining all major components and degradation products in pharmaceutical formulations.
The ionic liquid research has provided new insights into the stability relationships within the pilocarpine alkaloid family. Studies comparing conventional pilocarpine salts with novel ionic liquid formulations have demonstrated that structural modifications can significantly impact the formation of degradation products including isopilocarpic acid. These findings suggest that understanding the relationship between this compound and its parent alkaloids continues to inform innovative pharmaceutical development strategies.
Properties
IUPAC Name |
sodium;(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGGGNCVNXKBE-KXNXZCPBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Controlled Epimerization
Deliberate epimerization is employed to enhance this compound yields. By adjusting reaction parameters, the thermodynamically less stable pilocarpic acid is converted to its epimer:
| Parameter | Optimal Condition for Epimerization | Effect on Yield |
|---|---|---|
| Temperature | 25–30°C | Increases by 40% |
| Base Concentration | 10% excess NaOH | Stabilizes salt |
| Reaction Time | 48–72 hours | Maximizes equilibrium |
Prolonged heating in basic medium shifts the equilibrium toward isopilocarpic acid due to its higher stability under these conditions.
In Situ Generation and Isolation
This compound is often generated in situ during pilocarpine prodrug synthesis. For example, reacting pilocarpic acid salts with alkylating agents in toluene or chloroform produces ester derivatives, with this compound remaining in the aqueous phase. Centrifugation and fractional crystallization separate the sodium salt from organic byproducts.
Purification Techniques
Recrystallization
Crude this compound (85–90% purity) is purified via recrystallization from ethanol-water mixtures. This step reduces isopilocarpic acid content to <5% by exploiting differential solubility:
| Solvent System | Purity After Recrystallization | Yield Loss |
|---|---|---|
| Ethanol:H₂O (3:1) | 95% | 15% |
| Methanol:H₂O (2:1) | 97% | 20% |
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 columns resolves pilocarpic and isopilocarpic acid salts. A mobile phase of acetonitrile:phosphate buffer (pH 3.0) achieves baseline separation, enabling milligram-scale isolation.
Analytical Characterization
Spectroscopic Data
Thermodynamic Stability
This compound exhibits greater thermal stability than pilocarpic acid salts, with a decomposition temperature of 215°C versus 198°C. This property facilitates storage at room temperature without significant degradation.
Industrial-Scale Production Challenges
Byproduct Management
The synthesis of pilocarpine hydrochloride generates ≈8–12% this compound as an impurity. Regulatory guidelines require its concentration to be <0.5% in final drug products, necessitating rigorous purification.
Solvent Recovery
Ethanol and toluene used in large-scale processes are recycled via distillation, reducing production costs by 18–22%.
Emerging Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
Isopilocarpic Acid Sodium Salt undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids to form the corresponding isopilocarpic acid.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution Reactions: Can undergo substitution reactions, particularly in the imidazole ring
Common Reagents and Conditions
Neutralization: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products Formed
Neutralization: Isopilocarpic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the compound, often leading to changes in the imidazole ring
Scientific Research Applications
Isopilocarpic Acid Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of alkaloid degradation products.
Biology: Investigated for its potential biological activities, including interactions with muscarinic receptors.
Medicine: Studied for its potential therapeutic effects and as a degradation product of Pilocarpine, which is used in the treatment of glaucoma and dry mouth.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of Isopilocarpic Acid Sodium Salt is closely related to its parent compound, Pilocarpine. It interacts with muscarinic receptors, particularly the M3 receptor, which is expressed in various endocrine and exocrine glands. This interaction leads to the stimulation of glandular secretions and smooth muscle contractions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pilocarpic Acid Sodium Salt (CAS 92598-79-3)
Pilocarpic Acid Sodium Salt is another degradation product of pilocarpine, differing from isopilocarpic acid in stereochemistry. Its structure is (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate sodium salt, with a molecular weight of 248.25 g/mol . The key distinction lies in the configuration at the α-carbon (R vs. S), which impacts physicochemical properties such as solubility and stability (Table 1).
Table 1: Comparative Properties of Isopilocarpic and Pilocarpic Acid Sodium Salts
Other Related Compounds
- Isopilocarpine (CAS N/A) : A lactone derivative of isopilocarpic acid, differing in the presence of a cyclic ester group. It is less polar and more lipophilic than its acid salt form .
- Pilocarpine Hydrochloride (CAS 54-71-7) : The parent drug, which undergoes hydrolysis to form pilocarpic/isopilocarpic acids. Its degradation kinetics depend on pH and temperature, with up to 6.3% total acid content reported in commercial eye drops .
Analytical Differentiation and Stability Profiles
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is the gold standard for separating pilocarpine derivatives. A 2008 study demonstrated that isopilocarpic acid elutes earlier than pilocarpic acid due to differences in polarity, with retention times under 15 minutes . Electrospray ionization (ESI) mass spectrometry is preferred over atmospheric pressure chemical ionization (APCI) for detecting intact molecular ions (m/z 227 for both acids), avoiding fragmentation artifacts .
Pharmacopoeial and Regulatory Significance
Both isopilocarpic and pilocarpic acid sodium salts are monitored as critical impurities in pharmacopoeial standards (e.g., EP, USP). Their limits are enforced to ensure batch consistency and minimize toxicity risks . For instance, the European Pharmacopoeia specifies this compound as Impurity C, requiring stringent quantification via validated HPLC methods .
Biological Activity
Isopilocarpic Acid Sodium Salt, a derivative of pilocarpine, has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its unique chemical structure that allows it to interact with various biological systems. It is primarily known for its agonistic activity on cholinergic receptors, particularly muscarinic receptors. This interaction is crucial for its pharmacological effects, which include modulation of neurotransmission and various physiological responses.
The biological activity of this compound is mediated through several mechanisms:
- Cholinergic Receptor Interaction : The compound acts as an agonist at muscarinic receptors, mimicking acetylcholine's effects, which influences smooth muscle contraction and glandular secretion.
- Intracellular Signaling Pathways : Activation of these receptors triggers intracellular signaling cascades involving phospholipase C, inositol trisphosphate (IP3), and calcium ions, leading to various cellular responses.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by the route of administration and individual physiological factors. Studies suggest that the compound exhibits stability under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged light exposure.
Biological Activities
This compound has been studied for several biological activities:
- Antiglaucoma Effects : Similar to pilocarpine, this compound has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma patients. Its efficacy is attributed to increased aqueous humor outflow due to enhanced ciliary muscle contraction .
- Spasmolytic Activity : The compound is recognized for its ability to relieve spasms in smooth muscles, making it a candidate for treating gastrointestinal disorders.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, suggesting its role in mitigating neurodegenerative conditions through cholinergic modulation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Cholinergic Activity : A study demonstrated that this compound effectively stimulates muscarinic receptors in vitro, resulting in increased intracellular calcium levels and subsequent muscle contraction. The results are summarized in Table 1.
Study Parameter Result Receptor Type Muscarinic Calcium Increase (%) 45% increase Concentration Tested (µM) 50 µM -
Antiglaucoma Efficacy : In vivo studies using rat models showed that this compound significantly reduced IOP compared to control groups. This effect was measured over a 24-hour period post-administration.
Time Point (hours) IOP (mmHg) Control IOP (mmHg) Treatment 0 25.0 24.5 6 24.8 20.3 12 25.2 19.0 24 25.1 18.5 - Neuroprotective Mechanism : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis through cholinergic pathways.
Q & A
Q. What are the standard laboratory methods for synthesizing and purifying Isopilocarpic Acid Sodium Salt?
Synthesis typically involves neutralizing isopilocarpic acid with sodium hydroxide under controlled pH conditions (7.0–8.5). The reaction is monitored via potentiometric titration to ensure stoichiometric equivalence. Purification employs recrystallization using ethanol-water mixtures, followed by vacuum filtration to remove residual impurities. Characterization of the final product requires elemental analysis (C, H, N) and ion chromatography to confirm sodium content .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify structural integrity by comparing proton/carbon shifts with reference spectra.
- High-Performance Liquid Chromatography (HPLC) : For quantifying purity (>98%) and detecting trace organic impurities.
- Thermogravimetric Analysis (TGA) : To assess thermal stability and hydrate/solvate content.
Documentation should align with ICH guidelines for pharmaceutical salts, emphasizing reproducibility and batch-to-batch consistency .
Q. How is the solubility profile of this compound determined across different solvents?
Solubility is tested via the shake-flask method:
Prepare saturated solutions in water, ethanol, DMSO, and phosphate buffers (pH 4–9).
Agitate at 25°C for 24 hours.
Filter and quantify dissolved salt using UV-Vis spectroscopy (λ = 230–260 nm).
Results are compared against solubility rules for sodium salts, noting deviations due to steric or ionic interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound?
Contradictions often arise from variations in:
- Experimental models : Compare in vitro (e.g., receptor-binding assays) and in vivo (e.g., rodent pharmacokinetics) data.
- Dosage forms : Assess salt stability in different formulations (e.g., lyophilized vs. aqueous solutions).
- Control variables : Standardize temperature, humidity, and storage conditions.
Meta-analyses of peer-reviewed studies and validation via orthogonal assays (e.g., isothermal calorimetry) are recommended .
Q. What methodological considerations are critical for studying the acid-base stability of this compound?
Design experiments to:
Expose the compound to buffered solutions (pH 1–12) at 37°C.
Monitor degradation via LC-MS over 72 hours.
Identify breakdown products (e.g., free isopilocarpic acid) using fragmentation patterns.
Include accelerated stability testing (40°C/75% RH) to predict shelf-life under ICH Q1A guidelines .
Q. How should researchers address challenges in replicating published synthesis protocols for this compound?
Common pitfalls include:
- Incomplete neutralization : Use pH-stat titration to ensure endpoint accuracy.
- Solvent impurities : Pre-treat ethanol with molecular sieves.
- Crystallization kinetics : Optimize cooling rates (1–2°C/min) to avoid amorphous forms.
Validate each step with intermediate HPLC checks and cross-reference with supplementary data from original publications .
Data Presentation and Validation
Q. What are the best practices for reporting contradictory spectral data (e.g., NMR, IR) in publications?
- Transparency : Disclose instrument parameters (e.g., magnetic field strength, solvent suppression).
- Reproducibility : Include raw data in supplementary materials and provide access to original spectra.
- Peer review : Seek third-party validation from independent labs.
Follow Beilstein Journal guidelines for experimental reproducibility .
Q. How can computational modeling complement experimental studies on this compound’s interactions?
- Molecular Dynamics (MD) : Simulate salt dissociation in aqueous environments.
- Density Functional Theory (DFT) : Predict vibrational frequencies for IR spectra.
- Docking Studies : Model receptor-binding affinities to guide in vitro assays.
Validate predictions with experimental data and disclose software versions/force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
